N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE
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Overview
Description
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE is a complex organic compound with the molecular formula C23H22ClN3O2 and a molecular weight of 407.89 g/mol . This compound features a benzimidazole core, which is a significant structure in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE typically involves the condensation of ortho-phenylenediamines with benzaldehydes. This reaction is facilitated by using sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The process yields benzimidazole derivatives, which are then further reacted with 2-(2-chlorophenoxy)ethyl bromide and 2-methoxyaniline to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
Uniqueness
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with chlorophenoxy and methoxyphenyl groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9g/mol |
IUPAC Name |
N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-2-methoxyaniline |
InChI |
InChI=1S/C23H22ClN3O2/c1-28-22-13-7-4-10-19(22)25-16-23-26-18-9-3-5-11-20(18)27(23)14-15-29-21-12-6-2-8-17(21)24/h2-13,25H,14-16H2,1H3 |
InChI Key |
BGJZYQHVEMCJFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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